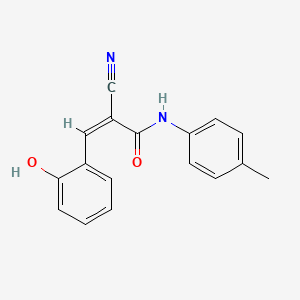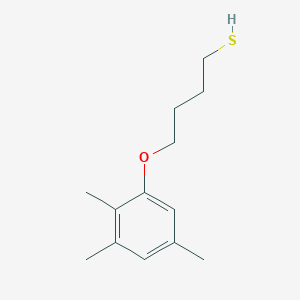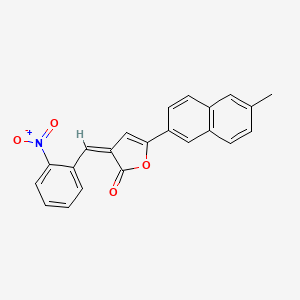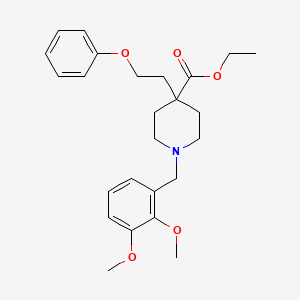
2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)acrylamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CHS-828 and has been studied extensively in recent years.
Mécanisme D'action
The mechanism of action of CHS-828 involves the inhibition of the enzyme nicotinamide phosphoribosyltransferase (NAMPT). This enzyme plays a key role in the production of nicotinamide adenine dinucleotide (NAD+), which is essential for cell survival. By inhibiting NAMPT, CHS-828 disrupts the production of NAD+ and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that CHS-828 can induce cell cycle arrest and apoptosis in cancer cells, while having little effect on normal cells. Additionally, CHS-828 has been shown to have anti-inflammatory and anti-angiogenic effects, which can be useful in the treatment of other diseases such as arthritis and diabetic retinopathy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of CHS-828 is its specificity for cancer cells, which makes it a promising candidate for cancer therapy. Additionally, CHS-828 has been shown to have low toxicity in animal studies. However, one limitation of CHS-828 is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on CHS-828. One area of interest is the development of more effective methods for delivering CHS-828 to cancer cells. Additionally, further studies are needed to determine the optimal dosage and duration of treatment for CHS-828 in cancer therapy. Finally, more research is needed to explore the potential applications of CHS-828 in other disease areas, such as arthritis and diabetic retinopathy.
Méthodes De Synthèse
The synthesis of CHS-828 involves the reaction of 2-hydroxybenzaldehyde with 4-methylphenylamine, followed by the addition of acrylonitrile. The resulting product is then purified to obtain the final compound.
Applications De Recherche Scientifique
CHS-828 has been studied extensively for its potential in cancer treatment. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. Additionally, CHS-828 has been shown to have anti-inflammatory and anti-angiogenic effects, which can be useful in the treatment of other diseases such as arthritis and diabetic retinopathy.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(2-hydroxyphenyl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-6-8-15(9-7-12)19-17(21)14(11-18)10-13-4-2-3-5-16(13)20/h2-10,20H,1H3,(H,19,21)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJBELSWAVTINP-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CC=C2O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=CC=C2O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-piperidinone](/img/structure/B4996142.png)


![methyl N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]glycinate](/img/structure/B4996169.png)

![4-[(3-isoxazolylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B4996192.png)
![4-(benzoylamino)-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium bromide](/img/structure/B4996202.png)

![ethyl N-{[7-[(2-chlorobenzoyl)amino]-3,4-dihydro-2(1H)-isoquinolinyl]carbonyl}glycinate](/img/structure/B4996215.png)

![methyl 6'-amino-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B4996230.png)


![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4996251.png)